CID 18531018

Description

Contextualization within Nonsteroidal Anti-inflammatory Drug (NSAID) Research

Tolmetin (B1215870) sodium dihydrate belongs to the heterocyclic acetic acid derivative class of NSAIDs. wikipedia.org Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain. nih.govresearchgate.net Research has shown that tolmetin is a non-selective inhibitor of both COX-1 and COX-2 isoforms. apexbt.comcaymanchem.commedchemexpress.com This non-selective nature is a characteristic shared with many first-generation NSAIDs, such as aspirin (B1665792) and indomethacin. wikipedia.orgfda.gov

The study of tolmetin has contributed to the broader understanding of the structure-activity relationships within the NSAID class. Its unique pyrrole (B145914) acetic acid structure distinguishes it from other NSAIDs like the propionic acid derivatives (e.g., ibuprofen) and salicylic (B10762653) acid derivatives (e.g., aspirin).

Historical Perspective of Tolmetin Sodium Dihydrate Research and Development

The development of tolmetin dates back to the 1970s. It was originally approved by the U.S. Food and Drug Administration (FDA) in 1976 and was marketed under the brand name Tolectin. wikipedia.orgnih.gov The research leading to its discovery was part of a wider effort to develop new anti-inflammatory agents with efficacy comparable to existing drugs but with a potentially different profile of effects. Early research demonstrated its anti-inflammatory, analgesic, and antipyretic properties in animal models. fda.gov Studies in rats showed its ability to prevent experimentally induced polyarthritis. wikipedia.org Subsequent clinical investigations in humans confirmed its efficacy in managing symptoms of rheumatoid arthritis and osteoarthritis. uq.edu.aunih.gov

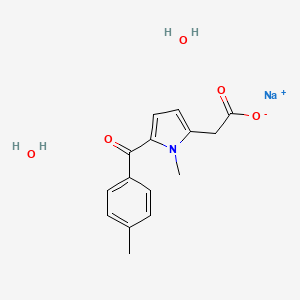

Structure

3D Structure of Parent

Properties

CAS No. |

64490-92-2 |

|---|---|

Molecular Formula |

C15H17NNaO4 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;dihydrate |

InChI |

InChI=1S/C15H15NO3.Na.H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;/h3-8H,9H2,1-2H3,(H,17,18);;1H2 |

InChI Key |

PGMIDEIKDYVQRS-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O.O.[Na] |

Appearance |

White to light yellow crystalline powder. |

Other CAS No. |

64490-92-2 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

26171-23-3 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tolmetin, McN-2559, Tolectin sdoium; McN-2559-21-98; McN 2559 21 98; McN25592198, McN 2559, McN2559 |

Origin of Product |

United States |

Chemical and Physical Characteristics

Tolmetin (B1215870) sodium dihydrate is the sodium salt of tolmetin, hydrated with two molecules of water. Its chemical name is sodium 2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetate dihydrate. nih.govnih.gov

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄NNaO₃ · 2H₂O | caymanchem.com |

| Molecular Weight | 315.30 g/mol | caymanchem.commedkoo.com |

| Appearance | White to light yellow crystalline powder | medkoo.com |

| Melting Point | 155-157 °C (decomposes) | chemicalbook.com |

| Solubility | Freely soluble in water | fda.gov |

| pKa of Tolmetin | 3.5 | fda.gov |

Mechanism of Action

The primary mechanism of action of tolmetin (B1215870) is the inhibition of prostaglandin (B15479496) synthetase, also known as cyclooxygenase (COX). wikipedia.orgnih.gov This inhibition reduces the production of prostaglandins (B1171923), which are key mediators in the inflammatory cascade. Research has established that tolmetin is a non-selective inhibitor of both COX-1 and COX-2.

| Enzyme | IC₅₀ (μM) | Source(s) |

| Human COX-1 | 0.35 | apexbt.comcaymanchem.commedchemexpress.com |

| Human COX-2 | 0.82 | apexbt.comcaymanchem.commedchemexpress.com |

The IC₅₀ values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity. The data shows that tolmetin is a potent inhibitor of both isoforms, with a slightly higher selectivity for COX-1. This non-selective inhibition is responsible for both its therapeutic effects and is a topic of ongoing research within the field of NSAIDs.

Synthesis and Characterization

Prostaglandin (B15479496) Synthesis Pathway Inhibition

The hallmark of Tolmetin's anti-inflammatory, analgesic, and antipyretic properties lies in its ability to interfere with the synthesis of prostaglandins (B1171923). drugs.comdrugbank.comwikipedia.org Prostaglandins are lipid compounds that are crucial mediators of inflammation, pain, and fever. drugs.comdrugbank.com

Cyclooxygenase (COX) Isoform Inhibition Profiles

Tolmetin is characterized as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. selleckchem.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins. drugbank.com By reversibly inhibiting both COX-1 and COX-2, Tolmetin effectively reduces the production of prostaglandins. selleckchem.com

In vitro studies have quantified the inhibitory activity of Tolmetin against human COX isoforms. The reported IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, demonstrate its non-selective nature.

Table 1: In Vitro Inhibitory Activity of Tolmetin against Human COX Isoforms

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 0.35 |

| COX-2 | 0.82 |

Data sourced from in vitro studies on human cyclooxygenase enzymes.

Prostaglandin E Reduction Mechanisms

A direct consequence of COX inhibition by Tolmetin is the decreased synthesis of prostaglandin E2 (PGE2). drugbank.comwikipedia.org PGE2 is a principal mediator of inflammation, contributing to vasodilation, increased vascular permeability, and sensitization of nociceptors (pain receptors). karger.comnih.gov Studies in humans have demonstrated that Tolmetin administration leads to a reduction in the plasma levels of prostaglandin E. drugs.comdrugbank.comfda.gov This reduction in PGE2 levels is considered a primary mechanism for the anti-inflammatory effects of Tolmetin. drugs.comdrugbank.comwikipedia.org In animal models, pretreatment with Tolmetin has been shown to reduce prostaglandin synthesis in tissues such as the renal medulla. nih.gov

Non-Prostaglandin Mediated Mechanisms

Beyond its well-established role in prostaglandin synthesis inhibition, research indicates that Tolmetin's anti-inflammatory effects are not solely dependent on this pathway.

Absence of Pituitary-Adrenal Axis Stimulation

Studies conducted in both laboratory animals and humans have consistently shown that the anti-inflammatory action of Tolmetin is not a result of stimulating the pituitary-adrenal axis. drugs.comdrugbank.comwikipedia.orgfda.gov This axis is a major component of the body's stress response system and can influence inflammation through the release of corticosteroids. The fact that Tolmetin operates independently of this system highlights a distinct mechanistic pathway compared to corticosteroid-based anti-inflammatory drugs.

Modulation of Peritoneal Cell Function in Animal Models

Research in animal models has revealed that Tolmetin can directly modulate the function of peritoneal cells, which are involved in the inflammatory and immune responses within the peritoneal cavity. nih.govnih.gov

In a study involving rats, intraperitoneal administration of Tolmetin was found to influence the behavior of peritoneal leukocytes. nih.gov Following surgical trauma to the peritoneum, the administration of Tolmetin led to an elevation in the number of white blood cells, predominantly macrophages, harvested from the peritoneum. nih.gov Furthermore, Tolmetin modulated the levels of protease and protease inhibitor activity in the fluid lavaged from the peritoneal cavity. nih.gov A notable finding was a decrease in the activity of plasminogen activator inhibitor, which could in turn enhance fibrinolysis. nih.gov

A key finding from studies on peritoneal cell function is the modulation of superoxide (B77818) anion release by leukocytes. nih.gov Superoxide anions are reactive oxygen species that play a role in the inflammatory process. In non-surgical rats, administration of Tolmetin led to an initial elevation in superoxide anion release 24 hours after treatment. nih.gov However, this was followed by a suppression of superoxide anion release at days 5 and 7 post-treatment. nih.gov In a post-surgical setting, intraoperative administration of Tolmetin resulted in a significant elevation of superoxide anion release at days 3 and 5. nih.gov These findings suggest a complex, time-dependent modulation of this aspect of leukocyte function by Tolmetin.

Table 2: Effects of Tolmetin on Peritoneal Leukocyte Function in Rats

| Condition | Parameter | Observation | Time Point |

|---|---|---|---|

| Non-surgical | Superoxide Anion Release | Elevation | 24 hours |

| Non-surgical | Superoxide Anion Release | Suppression | Days 5 and 7 |

| Post-surgical | Superoxide Anion Release | Significant Elevation | Days 3 and 5 |

| Non-surgical | Phagocytic Capability | Transient Decrease | Days 5-7 |

| Post-surgical | Phagocytic Capability | Enhanced Duration | - |

Data from a study on the effects of intraperitoneal administration of tolmetin in rats. nih.gov

Phagocytosis Regulation

Investigations into the effects of tolmetin on immune cell function have revealed its influence on phagocytosis, the process by which cells engulf and digest foreign particles. In studies involving rats, intraperitoneal administration of tolmetin sodium at a dose of 100 mg/kg was found to transiently decrease the phagocytic capability of peritoneal leukocytes in normal rats. selleckchem.com However, the same dosage was also observed to significantly elevate phagocytosis at later time points, specifically at days 7 and 14. selleckchem.com This suggests a time-dependent modulation of phagocytic activity by tolmetin.

Tumoricidal Activity Modulation

Tolmetin has been shown to modulate the tumoricidal activity of macrophages. In a study with normal rats, a 100 mg/kg intraperitoneal dose of tolmetin significantly enhanced the tumor-killing ability of macrophages on day 3 post-administration. selleckchem.com Further research has indicated that tolmetin can modulate the levels of collagenase, elastase, and plasminogen activator inhibitor activity in the culture supernatants of postsurgical macrophages, which may play a role in regulating their tumoricidal function. researchgate.net

Investigations into Other Molecular Interactions (e.g., NMDA receptor binding)

Beyond its effects on inflammation and immune cells, some research has explored other potential molecular targets of tolmetin. Pre-treatment with tolmetin sodium dihydrate (5 mg/kg twice a day for 5 days) has been shown to considerably attenuate quinolinic acid-induced neurotoxicity. chembk.comchemsrc.com Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential interaction between tolmetin and the NMDA receptor pathway, although the direct binding and its implications require further investigation.

Lack of Effect on Osteoblast Growth

Studies have investigated the impact of tolmetin sodium dihydrate on bone-forming cells. Research indicates that concentrations of tolmetin sodium dihydrate ranging from 0 to 100 μM have no discernible effect on the growth of osteoblasts. chembk.commedchemexpress.commedchemexpress.comfluoroprobe.com

Unelucidated Aspects of the Molecular Mechanism of Action

Despite decades of research, the complete molecular mechanism of action for tolmetin is not fully understood. wikipedia.orgdrugbank.comfda.govnih.gov It is known that tolmetin inhibits prostaglandin synthetase (cyclooxygenase) in vitro and lowers plasma levels of prostaglandin E, which is believed to be a primary contributor to its anti-inflammatory effects. wikipedia.orgdrugbank.comgpatindia.comsigmaaldrich.comsysrevpharm.org However, it is also acknowledged that its anti-inflammatory action is not a result of stimulating the pituitary-adrenal gland. wikipedia.orgdrugbank.comfda.govsysrevpharm.org The precise details of how tolmetin exerts its various effects, including those on phagocytosis and tumoricidal activity, remain areas of ongoing investigation. nih.gov

Chemical Synthesis Pathways of Tolmetin and its Precursors

The synthesis of tolmetin, the parent acid of tolmetin sodium dihydrate, can be achieved through several distinct chemical pathways. One common method begins with 1-methylpyrrole-2-acetonitrile as a key precursor. gpatindia.comchemicalbook.com This process involves the acylation of the pyrrole (B145914) ring, followed by hydrolysis to yield the final carboxylic acid.

A prominent synthetic route involves the following steps:

Acylation : 1-methylpyrrole-2-acetonitrile is acylated at the 5-position of the pyrrole ring. This is typically accomplished through a Friedel-Crafts acylation reaction using p-toluoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. gpatindia.comchemicalbook.com The reaction yields 1-methyl-5-(p-toluoyl)pyrrole-2-acetonitrile. chemicalbook.com

Hydrolysis : The resulting nitrile compound undergoes alkaline hydrolysis. gpatindia.comchemicalbook.com By refluxing the compound with a base like sodium hydroxide (B78521) in an aqueous ethanol (B145695) solution, the nitrile group (-CN) and the ester (if applicable) are hydrolyzed to a carboxylic acid group (-COOH), forming tolmetin. chemicalbook.comgoogle.com

Another documented pathway starts with N-methylpyrrole, which reacts with ethyl oxalyl chloride. google.com The intermediate product is then subjected to reduction and further condensation steps before a final hydrolysis reaction yields tolmetin. google.com Efforts have also been made to optimize these processes for large-scale industrial production, focusing on safety, yield, and reducing production costs by using common and safe raw materials. google.com

Table 1: Example Synthesis Pathway for Tolmetin

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 1-methylpyrrole-2-acetonitrile | p-Toluoyl chloride, Aluminum chloride, Dichloroethane | 1-methyl-5-(p-toluoyl)pyrrole-2-acetonitrile | chemicalbook.com |

| 2 | 1-methyl-5-(p-toluoyl)pyrrole-2-acetonitrile | Sodium hydroxide, Ethanol, Water, followed by acid | Tolmetin | chemicalbook.com |

Hydrolysis of Tolmetin Sodium Dihydrate to Tolmetin Acid

Tolmetin sodium dihydrate is the sodium salt of tolmetin. nih.gov The conversion of the salt form back to its parent carboxylic acid, tolmetin acid, is a straightforward acid-base reaction. This process is typically achieved by acidifying an aqueous solution of tolmetin sodium. For instance, after alkaline hydrolysis of a tolmetin precursor, the resulting solution containing the sodium salt is poured into an acidified ice solution, often using a mineral acid like hydrochloric acid (HCl), to precipitate the water-insoluble tolmetin acid. chemicalbook.com Adjusting the pH to approximately 1.5-2.0 ensures the complete protonation of the carboxylate group, leading to the precipitation of the free acid, which can then be isolated by filtration. chemicalbook.compsu.edu

Esterification for Tolmetin Methyl Ester Synthesis

The synthesis of tolmetin methyl ester is a key step for the preparation of various derivatives, such as hydrazides. semanticscholar.org This esterification can be accomplished via several standard methods. A common laboratory and industrial procedure is the Fischer esterification, where tolmetin is heated with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. jrespharm.com The reaction mixture is typically refluxed for several hours to drive the equilibrium towards the formation of the ester. jrespharm.com Following the reaction, the tolmetin methyl ester, 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetate, can be isolated and purified. google.comsemanticscholar.org This ester serves as a crucial intermediate for further chemical modifications. semanticscholar.orgresearchgate.net

Design and Synthesis of Novel Tolmetin Derivatives

The chemical structure of tolmetin has been extensively used as a scaffold to design and synthesize novel compounds with a range of potential biological activities. These synthetic efforts often begin by converting the carboxylic acid group of tolmetin into more reactive intermediates like esters or acid chlorides. semanticscholar.orginternationaljournal.org.in

Hydrazide Derivatives

A significant class of tolmetin derivatives are the hydrazides and their subsequent hydrazones. nih.govnih.gov The synthesis of the primary intermediate, 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetohydrazide (tolmetin hydrazide), is achieved by reacting tolmetin methyl ester with hydrazine hydrate in a solvent like methanol or ethanol. semanticscholar.orgjrespharm.com The reaction is typically carried out under reflux for several hours. jrespharm.com

The resulting tolmetin hydrazide is a versatile building block. It can be further reacted with a variety of aldehydes or ketones to form a series of N'-substituted hydrazones. semanticscholar.orgnih.gov This condensation reaction is usually performed in ethanol with a catalytic amount of acetic acid. semanticscholar.org This approach has led to the creation of a diverse library of tolmetin hydrazone derivatives for biological evaluation. nih.govx-mol.com

Table 2: Examples of Synthesized Tolmetin Hydrazone Derivatives (5a-f)

| Compound | Substituent Aldehyde | Molecular Formula | Reference |

|---|---|---|---|

| 5a | 2-Hydroxybenzaldehyde | C22H21N3O3 | nih.gov |

| 5b | 2,3-Dihydroxybenzaldehyde | C22H21N3O4 | nih.gov |

| 5c | 2,4-Dihydroxybenzaldehyde | C22H21N3O4 | nih.gov |

| 5d | Benzo[d] nih.govCurrent time information in Bangalore, IN.dioxole-5-carbaldehyde | C23H21N3O4 | nih.gov |

| 5e | 1H-Indole-2-carbaldehyde | C24H22N4O2 | nih.gov |

| 5f | Pyridine-4-carbaldehyde | C21H20N4O2 | nih.gov |

Thiosemicarbazide (B42300) Derivatives

Building upon the synthesis of tolmetin hydrazide, another important class of derivatives, thiosemicarbazides, has been developed. researchgate.netjrespharm.com These compounds are synthesized by reacting tolmetin hydrazide with various substituted isothiocyanates (R-N=C=S). researchgate.netmdpi.com The reaction results in the formation of N-Alkyl/Arylsubstituted-2-{[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl}hydrazinecarbothioamides. researchgate.net The synthesis is typically conducted in an alcoholic solvent, and the resulting thiosemicarbazide derivatives are often solids that can be purified by recrystallization. researchgate.netjrespharm.com The structural identity of these novel compounds is confirmed using spectral methods like FT-IR, 1H-NMR, and 13C-NMR. researchgate.net

Molecular Hybridization Approaches (e.g., with Sunitinib Moieties)

An advanced strategy in drug design involves molecular hybridization, where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced or synergistic activities. Tolmetin has been a subject of such approaches, particularly in the development of new anticancer agents. nih.govmdpi.com

Researchers have designed and synthesized novel tolmetin derivatives by incorporating key structural features of established anticancer drugs like Sunitinib, a multi-kinase inhibitor. nih.govmdpi.commdpi.com The goal is to develop agents that can inhibit specific cellular targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. semanticscholar.orgnih.gov The synthetic strategy often utilizes tolmetin hydrazide as a scaffold, which is then coupled with moieties that mimic parts of the Sunitinib structure. nih.govmdpi.com This molecular hybridization aims to create new chemical entities that retain the tolmetin core but are equipped with additional functionalities to interact with biological targets relevant to cancer therapy. semanticscholar.orgnih.gov

Impact of Pyrrole Ring Substitutions

Modifications to the pyrrole ring of the tolmetin scaffold have been shown to significantly influence the compound's pharmacological profile, affecting both potency and duration of action.

Research into the aroyl substituent at the 5-position of the pyrrole ring has revealed important SAR trends. Early studies demonstrated that replacing the p-toluoyl group of tolmetin with a p-chlorobenzoyl moiety results in minimal alteration of the anti-inflammatory activity. gpatindia.compharmacy180.com However, further substitutions on the pyrrole ring itself can lead to substantial changes in potency. The introduction of a methyl group at the 4-position of the pyrrole ring, combined with a p-chlorobenzoyl group at the 5-position, yields an analogue known as zomepirac. pharmacy180.com This compound proved to be approximately four times more potent than tolmetin, highlighting the synergistic effect of substitutions at both the 4 and 5 positions. gpatindia.compharmacy180.com Additionally, it was noted that substituting a chloro group with a p-methyl group can block oxidative metabolism, thereby extending the compound's duration of action. gpatindia.com

| Compound | Key Structural Feature | Relative Potency |

|---|---|---|

| Tolmetin | 5-p-toluoyl group | 1x (Reference) |

| 5-p-chlorobenzoyl analogue | 5-p-chlorobenzoyl group | ~1x |

| Zomepirac | 4-methyl, 5-p-chlorobenzoyl group | 4x |

Influence of Alkyl Side Chain Modifications (e.g., Propionic Acid Analogues)

The acetic acid side chain at the 2-position of the pyrrole ring is a critical feature for the biological activity of tolmetin. Modifications to this chain have a significant impact on potency. For instance, extending the acetic acid side chain to create a propionic acid analogue leads to a reduction in potency compared to the parent compound. gpatindia.comslideshare.net This observation underscores the importance of the specific length and structure of this acidic moiety for optimal activity.

In contrast, derivatization of the side chain can produce prodrugs with altered pharmacological profiles. An example is tolmetin glycinamide, where the acetic acid side chain is replaced by an acetamidoacetic acid moiety through the incorporation of a glycine (B1666218) residue. smolecule.com This modification creates a prodrug that, while requiring in vivo hydrolysis to release the active tolmetin, has demonstrated greater potency in animal models of inflammation and a reduced tendency for gastrointestinal irritation when compared to tolmetin sodium. smolecule.com

| Derivative | Side Chain Modification | Reported Outcome |

|---|---|---|

| Propionic Acid Analogue | -CH(CH₃)COOH | Less potent than tolmetin. gpatindia.comslideshare.net |

| Tolmetin Glycinamide | -COCH₂NHCOCH₂COOH | Prodrug with greater potency in animal models. smolecule.com |

Correlation of Structural Motifs with Specific Biological Activities (e.g., VEGFR-2 Inhibition)

Beyond its anti-inflammatory properties, the tolmetin scaffold has been explored for new biological applications, most notably in the development of anticancer agents targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). semanticscholar.orgmdpi.com While tolmetin itself exhibits only minor anticancer activity, its core structure has been used as a template for designing potent VEGFR-2 inhibitors through molecular hybridization with the pharmacophoric features of established inhibitors like sunitinib. semanticscholar.orgresearchgate.nettaylorandfrancis.com

This design strategy focuses on incorporating key structural motifs necessary for VEGFR-2 inhibition. nih.gov These include a flat aromatic system to interact with the ATP-binding domain, particularly the Cys919 residue in the hinge region, and other features that occupy hydrophobic and allosteric pockets. nih.govtandfonline.com

In this vein, a series of novel tolmetin hydrazone derivatives were synthesized and evaluated. tandfonline.com One derivative, compound 5b (N′-(2,3-Dihydroxybenzylidene)-2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl) acetohydrazide), emerged as a particularly potent inhibitor. tandfonline.com It displayed high inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.20 µM. researchgate.netnih.govtandfonline.com This compound also demonstrated significant cytotoxic activity against several human cancer cell lines. researchgate.netnih.gov The activity of these derivatives is partly attributed to the o-hydroxy N-acyl hydrazone moiety, a structural feature known to be important for the biological activity of other compounds. researchgate.nettaylorandfrancis.com

| Compound | Target/Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 5b | VEGFR-2 | 0.20 researchgate.netnih.govtandfonline.com |

| HCT-15 (Colon Cancer) | 6.62 ± 0.35 nih.gov | |

| UO-31 (Renal Cancer) | 7.69 ± 0.41 nih.gov | |

| HL-60 (Leukemia) | 10.32 ± 0.55 nih.gov |

Computational Chemistry and Molecular Modeling of Tolmetin Sodium Dihydrate

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as Tolmetin (B1215870) or its derivatives, and its target protein.

Molecular docking simulations have been employed to investigate the binding of Tolmetin and its derivatives to various biological targets, elucidating the molecular basis for their therapeutic effects.

VEGFR-2: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this pathway. nih.gov Molecular modeling studies have explored novel Tolmetin derivatives as potential VEGFR-2 inhibitors. In one study, a series of derivatives was synthesized from Tolmetin hydrazide. nih.gov The most potent compound, derivative 5b, demonstrated significant inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.20 µM. nih.gov Docking studies of this derivative within the VEGFR-2 active site (PDB: 4ASD) were performed to understand its binding mode. The results indicated a strong affinity, predicting how the molecule fits into the ATP-binding pocket and interacts with key amino acid residues, thereby inhibiting the kinase activity essential for angiogenesis. nih.govfrontiersin.org

Cyclooxygenase (COX): The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923). nih.gov Tolmetin is a non-selective inhibitor of both COX-1 and COX-2 isoforms. apexbt.comchemsrc.com It demonstrates potent inhibition with IC₅₀ values of 0.35 μM for human COX-1 and 0.82 μM for human COX-2. apexbt.commedchemexpress.commedchemexpress.com This inhibition of prostaglandin (B15479496) synthesis accounts for its anti-inflammatory, analgesic, and antipyretic properties. nih.gov

Toll-like Receptor 4 (TLR4): Toll-like receptors are crucial components of the innate immune system. mdpi.com Dysregulation of TLR4 signaling has been implicated in a variety of inflammatory diseases. molecular-interactions.si While the direct interaction of Tolmetin with TLR4 has not been extensively detailed in molecular docking studies, research into small molecule antagonists for TLR4 is an active area. molecular-interactions.siresearchgate.net Computational screening and docking experiments are used to identify compounds that bind to the TLR4/MD-2 complex, preventing the signaling cascade initiated by ligands like lipopolysaccharide (LPS). molecular-interactions.siresearchgate.net

NOD-like Receptor 3 (NLRP3): The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines. Its overactivation is linked to numerous inflammatory disorders. Computational methods are increasingly used to identify small molecules that can inhibit NLRP3 activation. While specific molecular docking studies detailing the interaction between Tolmetin and the NLRP3 protein are not prominently available, the general anti-inflammatory properties of Tolmetin suggest that its pathways may intersect with inflammasome regulation.

| Target Protein | Ligand | Key Findings | IC₅₀ Value |

|---|---|---|---|

| VEGFR-2 | Tolmetin Derivative 5b | Binds to the ATP-binding pocket, inhibiting kinase activity. | 0.20 µM nih.gov |

| Cyclooxygenase-1 (COX-1) | Tolmetin | Non-selective inhibition of prostaglandin synthesis. nih.govapexbt.com | 0.35 µM apexbt.commedchemexpress.commedchemexpress.com |

| Cyclooxygenase-2 (COX-2) | Tolmetin | Non-selective inhibition of prostaglandin synthesis. nih.govapexbt.com | 0.82 µM apexbt.commedchemexpress.commedchemexpress.com |

Host-guest chemistry involves the formation of unique complexes where a "host" molecule forms a cavity that can encapsulate a "guest" molecule. This interaction can modify the physicochemical properties of the guest, such as its solubility and stability.

β-cyclodextrin: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules in their hydrophobic inner cavity. d-nb.info This property is often used to enhance the solubility, stability, and bioavailability of drugs. d-nb.info The formation of inclusion complexes between NSAIDs and β-cyclodextrin has been studied to improve drug delivery. scilit.com While specific modeling studies for Tolmetin are not widely documented, the general principle involves the insertion of a part of the Tolmetin molecule into the β-cyclodextrin cavity, driven by favorable non-covalent interactions. mdpi.com

Calixarene (B151959): Calixarenes are macrocyclic compounds that form a cup-shaped cavity, making them excellent hosts for various guest molecules. rsc.orgrsc.org Their structure can be modified to create specific binding properties. rsc.org The host-guest interactions with calixarenes are driven by forces such as π-stacking, hydrophobic effects, and charge interactions. researchgate.net The complexation of guest molecules within the calixarene cavity can lead to the formation of supramolecular assemblies. rsc.org While detailed studies of Tolmetin with calixarenes are limited, these hosts represent a potential avenue for developing novel formulations or delivery systems for Tolmetin.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Applications

QSAR and 3D-QSAR are computational modeling techniques that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and guiding the design of more potent molecules. For instance, 3D-QSAR models have been successfully used to design and predict the properties of novel VEGFR-2 inhibitors, a target relevant to Tolmetin derivatives. frontiersin.org These models help in identifying the key structural features required for high biological activity, thereby streamlining the drug discovery process. frontiersin.org

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions for Derivatives

Predicting the ADMET properties of drug candidates early in the discovery process is crucial to avoid late-stage failures. researchgate.net Various computational tools and web servers like SwissADME and ADMETlab are available for in silico prediction of these properties. nih.gov

For novel Tolmetin derivatives designed as VEGFR-2 inhibitors, ADMET properties were predicted computationally. nih.gov For example, the most potent derivative, compound 5b, was analyzed using the SwissADME web tool. nih.gov The analysis involved calculating various physicochemical descriptors and predicting pharmacokinetic properties to assess its drug-likeness. nih.gov Such predictions are vital for optimizing lead compounds to ensure they have favorable ADMET profiles suitable for further development.

| ADMET Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| Physicochemical Properties | Calculated via SwissADME server. nih.gov | Indicates basic characteristics like molecular weight, lipophilicity (logP), and solubility. |

| Pharmacokinetic Properties | Predicted to have good oral bioavailability. | Assesses the drug's absorption and distribution in the body. |

| Drug-Likeness | Evaluated based on rules like Lipinski's Rule of Five. | Determines if the compound has properties consistent with known oral drugs. |

| Medicinal Chemistry Friendliness | Assessed for the presence of reactive or unstable functional groups. | Helps to avoid compounds with potential toxicity or metabolic liabilities. |

Advanced Analytical Methodologies for Tolmetin Sodium Dihydrate

Chromatographic Techniques

Chromatographic methods are fundamental in pharmaceutical analysis for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the assessment of Tolmetin (B1215870) sodium dihydrate.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceuticals, offering high resolution and sensitivity for the determination of purity and the evaluation of stability. For Tolmetin sodium dihydrate, HPLC methods are employed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. A typical HPLC system for this purpose would involve a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The stability of a drug product is a critical quality attribute, and HPLC is instrumental in conducting stability studies. These studies involve subjecting the drug to various stress conditions, such as heat, humidity, and light, to identify and quantify any degradation products that may form over time. Accelerated stability testing, where the product is exposed to elevated temperatures, allows for the prediction of the drug's shelf life. For instance, studies on fast-dissolving tablets of Tolmetin sodium have utilized HPLC to monitor the drug content under different storage conditions, with the degradation kinetics often following a zero-order model humanjournals.com. The validation of such HPLC methods is essential and typically includes parameters like linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results researchgate.netspu.edu.iq.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and quantification of pharmaceutical compounds based on their interaction with electromagnetic radiation.

Ultraviolet (UV) Spectrophotometry (Zero-order and First Derivative)

UV spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of drugs. For Tolmetin sodium dihydrate, both zero-order and first-derivative UV spectrophotometric methods have been successfully applied. In the zero-order method, the absorbance of an aqueous solution of the drug is measured at its wavelength of maximum absorption (λmax), which for Tolmetin sodium is approximately 325 nm nih.gov. This method demonstrates significant linearity over a specific concentration range nih.gov.

First-derivative spectrophotometry offers the advantage of enhanced resolution of overlapping spectra and can reduce background interference. In this technique, the first derivative of the absorbance spectrum with respect to wavelength is plotted, and the measurement is taken at a specific wavelength, for instance, 342 nm for Tolmetin sodium nih.gov. This approach has also shown excellent linearity and reproducibility nih.gov. Both methods have been validated for accuracy and precision, with the standard addition technique confirming high percentage recoveries researchgate.net.

Interactive Data Table: Comparison of Zero-Order and First-Derivative UV Spectrophotometry for Tolmetin Sodium Dihydrate

| Parameter | Zero-Order Spectrophotometry | First-Derivative Spectrophotometry |

| Measurement Wavelength | 325 nm | 342 nm |

| Concentration Range | 0.1 - 1.5 mg% | Not specified |

| Coefficient of Variation (C.V.) | 0.34% | 0.29% |

| Mean Recovery (Standard Addition) | 99.60% ± 0.22% | 100.16% ± 0.26% |

Spectrofluorometric Determination using Carbon Dots (e.g., Cerium and Nitrogen Codoped Carbon Dots)

Spectrofluorometry is a highly sensitive analytical technique that utilizes the fluorescence properties of a compound. For non-fluorescent or weakly fluorescent compounds like Tolmetin, fluorescent probes such as carbon dots (CDs) can be employed. A novel spectrofluorometric method has been developed for the determination of Tolmetin using highly fluorescent cerium and nitrogen codoped carbon dots (Ce-NCDs) researchgate.net. This method is based on the inner filter effect (IFE), where the absorption spectrum of Tolmetin significantly overlaps with the excitation spectrum of the Ce-NCDs around 320 nm researchgate.net.

This overlap leads to a decrease in the fluorescence emission of the Ce-NCDs at 407 nm in the presence of Tolmetin researchgate.net. The quenching of fluorescence is directly proportional to the concentration of Tolmetin, allowing for its quantification. This method has demonstrated a linear relationship between the fluorescence attenuation and Tolmetin concentration in the range of 2 to 10 μg/mL, with a low limit of detection of 0.5 μg/mL researchgate.net. The sensor has shown high accuracy and precision and has been successfully applied to the determination of Tolmetin in pharmaceutical formulations and environmental water samples researchgate.net.

Interactive Data Table: Performance of Spectrofluorometric Method for Tolmetin Determination using Ce-NCDs

| Parameter | Value |

| Fluorescent Probe | Cerium and Nitrogen Codoped Carbon Dots (Ce-NCDs) |

| Mechanism | Inner Filter Effect (IFE) |

| Excitation Wavelength Overlap | ~320 nm |

| Emission Wavelength | 407 nm |

| Linear Range | 2 - 10 μg/mL |

| Limit of Detection (LOD) | 0.5 μg/mL |

| Recovery Percentage | 98% - 100% |

| Relative Standard Deviation (%RSD) | < 2% |

Potential-Modulated Surface-Enhanced Raman Spectroscopy (SERS) at Gold Nanoparticle Film Functionalized Liquid–Liquid Interfaces

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that provides vibrational fingerprint information of molecules at significantly enhanced intensities. A potential-modulated SERS method has been developed for the detection of Tolmetin at micromolar concentrations acs.orgnih.govchemrxiv.org. This technique involves the formation of a gold nanoparticle (AuNP) film at a polarizable liquid-liquid interface acs.orgnih.govchemrxiv.org. The interfacial polarization can be adjusted, which in turn modifies the morphology and surface plasmon properties of the AuNP film acs.orgnih.govchemrxiv.org.

When Tolmetin is entrapped within this AuNP film, intense SERS signals are observed acs.orgnih.govchemrxiv.org. The Raman spectra of Tolmetin can be modulated by altering the potential, showing different characteristics at various open-circuit potentials acs.orgnih.gov. This method has demonstrated the ability to detect Tolmetin concentrations as low as 1.6 μM acs.orgchemrxiv.org. The intensity of a characteristic Raman peak of Tolmetin at 792 cm⁻¹ has been used for quantitative analysis nih.gov.

Electrochemical Techniques

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. These techniques are based on the measurement of an electrical signal that is proportional to the concentration of the analyte.

For the determination of Tolmetin sodium, potentiometric ion-selective electrodes (ISEs) have been developed researchgate.netbohrium.com. These sensors bypass the need for extensive sample pre-treatment and sophisticated instrumentation researchgate.netbohrium.com. An optimized solid-contact potentiometric sensor for Tolmetin can be fabricated using a polyvinyl chloride membrane incorporating specific components. Molecular docking studies can be used to investigate the interaction of Tolmetin with various ionophores to select the most suitable one researchgate.netbohrium.com.

A reported optimized sensor for Tolmetin utilized dioctyl phthalate (B1215562) as a plasticizer, tetra dodecyl ammonium (B1175870) bromide as an anion exchanger, and β-cyclodextrin as an ionophore bohrium.com. This sensor exhibited a near-Nernstian response of -58.78 mV/decade over a linear range of 1.00 × 10⁻² to 2.00 × 10⁻⁶ mol/L, with a limit of detection of 1.56 × 10⁻⁶ mol/L and a rapid response time of 7 seconds bohrium.com. Such electrochemical sensors have been successfully applied to the direct assay of Tolmetin in pharmaceutical dosage forms and human plasma researchgate.netbohrium.com.

Interactive Data Table: Characteristics of an Optimized Potentiometric Sensor for Tolmetin

| Parameter | Value |

| Sensor Type | Solid Contact Ion-Selective Electrode (ISE) |

| Plasticizer | Dioctyl phthalate |

| Anion Exchanger | Tetra dodecyl ammonium bromide |

| Ionophore | β-cyclodextrin |

| Nernstian Response | -58.78 mV/decade |

| Linear Range | 1.00 × 10⁻² to 2.00 × 10⁻⁶ mol/L |

| Limit of Detection (LOD) | 1.56 × 10⁻⁶ mol/L |

| Response Time | 7 seconds |

Differential Pulse Polarography (DPP)

Differential Pulse Polarography (DPP) has been established as a direct method for the quantification of Tolmetin sodium dihydrate in capsule formulations. nih.gov This technique is valued for its ability to provide well-defined, peak-shaped readouts which lead to reproducible results. The methodology is based on the electrochemical reduction of the analyte at a dropping mercury electrode (DME).

Research has demonstrated the successful application of DPP for assaying Tolmetin sodium in a 200 mg capsule formulation. The analysis is typically conducted using an acetate (B1210297) buffer with a pH of 5.0 as the supporting electrolyte. nih.gov This specific medium facilitates the investigation of the reduction process occurring at the electrode surface.

The accuracy of the DPP method has been validated using the standard addition procedure, which assesses the recovery of a known quantity of the drug from the formulation matrix. Findings from these validation studies confirm the method's reliability for routine quality control analysis. nih.gov

| Parameter | Value | Reference |

| Technique | Differential Pulse Polarography (DPP) | nih.gov |

| Analyte | Tolmetin Sodium in Capsules (200 mg) | nih.gov |

| Supporting Electrolyte | Acetate Buffer (pH 5.0) | nih.gov |

| Mean Assay Result (% of stated amount) | 99.87% | nih.gov |

| Standard Deviation | ± 0.43 | nih.gov |

| Mean Percentage Recovery (Standard Addition) | 100.15% | nih.gov |

| Standard Deviation of Recovery | ± 0.75% | nih.gov |

Fundamental Harmonic Alternating Current Polarography

Fundamental Harmonic Alternating Current (AC) Polarography is another advanced electroanalytical technique employed for the determination of Tolmetin sodium dihydrate in its capsule dosage form. researchgate.netnih.gov This method involves superimposing a small amplitude AC voltage (e.g., 10 mV, rms) at a specific frequency (e.g., 50 Hz) onto a DC voltage ramp. researchgate.netnih.gov

The procedure is performed within a potential range of -1200 to -1450 mV. researchgate.netnih.gov A three-electrode system is utilized, which consists of a dropping mercury electrode (DME) as the working electrode, and two Ag/AgCl/KCl (saturated) electrodes as the reference and counter electrodes. researchgate.netnih.gov To ensure the quality of the polarographic wave, a maxima suppressor, such as 0.001% gelatin, is added to the supporting electrolyte, which is typically an acetate buffer of pH 5.0. researchgate.netnih.gov

Investigations into the electrode reaction using Kalousek K1 and K2 techniques have indicated that the electrode process is non-reversible on the AC time scale. researchgate.netnih.gov The standard addition method has been used to confirm the accuracy of this technique for quantifying Tolmetin sodium in capsules. researchgate.netnih.gov

| Parameter | Value | Reference |

| Technique | Fundamental Harmonic Alternating Current Polarography | researchgate.netnih.gov |

| Analyte | Tolmetin Sodium in Capsules (200 mg) | researchgate.netnih.gov |

| Supporting Electrolyte | Acetate Buffer (pH 5.0) | researchgate.netnih.gov |

| Maxima Suppressor | 0.001% Gelatin | researchgate.netnih.gov |

| Applied AC Voltage | 10 mV, rms | researchgate.netnih.gov |

| Frequency | 50 Hz | researchgate.netnih.gov |

| DC Ramp Range | -1200 to -1450 mV | researchgate.netnih.gov |

| Mean Percentage Recovery (Standard Addition) | 101.4% | researchgate.netnih.gov |

| Standard Deviation of Recovery | ± 2.0 | researchgate.netnih.gov |

Potentiometric Ion Selective Electrodes (ISEs) for Direct Assay Development

Potentiometric Ion Selective Electrodes (ISEs) represent a significant advancement in the direct assay of Tolmetin sodium, offering a methodology that can bypass sample pre-treatment steps and the need for complex instrumentation. researchgate.netbohrium.com This approach is centered on the development of a sensor that exhibits a selective potentiometric response to the target analyte.

A solid-contact potentiometric sensor has been designed and validated for the direct analysis of Tolmetin in pharmaceutical dosage forms. researchgate.netbohrium.com The sensor is fabricated on a glassy carbon electrode support. researchgate.net The optimized membrane cocktail for the sensor includes specific components to ensure maximum sensitivity and selectivity. researchgate.netbohrium.com Molecular docking studies can be used to support the selection of the most effective ionophore. researchgate.netbohrium.com

The performance of such an optimized sensor is characterized by a Nernstian response over a wide linear range, a low limit of detection (LOD), and a rapid response time. bohrium.com These characteristics make ISEs a highly advantageous tool for routine quality control and clinical laboratory applications. researchgate.netbohrium.com

| Parameter | Value | Reference |

| Technique | Potentiometric Ion Selective Electrode (ISE) | researchgate.netbohrium.com |

| Sensor Support | Solid Contact Glassy Carbon Electrode | researchgate.net |

| Plasticizer | Dioctyl phthalate | bohrium.com |

| Anion Exchanger | Tetra dodecyl ammonium bromide | bohrium.com |

| Ionophore | β-cyclodextrin | bohrium.com |

| Nernstian Response | -58.78 mV/decade | bohrium.com |

| Linear Range | 1.00 × 10⁻² to 2.00 × 10⁻⁶ mol/L | bohrium.com |

| Limit of Detection (LOD) | 1.56 × 10⁻⁶ mol/L | bohrium.com |

| Response Time | 7 seconds | bohrium.com |

Preclinical Pharmacological Investigations of Tolmetin Sodium Dihydrate in Animal Models

In Vitro Pharmacological Profiling

Prostaglandin (B15479496) Synthetase Inhibition Assays

Tolmetin (B1215870) sodium dihydrate is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent inhibitory effects on cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. medchemexpress.comlktlabs.comnih.govnih.gov In vitro studies have quantified this inhibitory activity. Tolmetin acts as a non-selective inhibitor of both human COX-1 and COX-2. apexbt.comcaymanchem.com The inhibition of prostaglandin synthetase is considered a primary mechanism for its anti-inflammatory effects. drugs.comfda.govdrugbank.com Research has shown that tolmetin is a competitive and reversible inhibitor of this enzyme. apexbt.com

Table 1: In Vitro COX Inhibition by Tolmetin

| Enzyme | IC50 (μM) |

|---|---|

| Human COX-1 | 0.35 medchemexpress.comapexbt.com |

| Human COX-2 | 0.82 medchemexpress.comapexbt.com |

Antioxidant and Radical Scavenging Properties

In addition to its well-established role as a COX inhibitor, tolmetin has been investigated for its antioxidant capabilities. Studies have indicated that tolmetin exhibits radical scavenging properties. medchemexpress.com Specifically, research has demonstrated its ability to scavenge reactive oxygen and nitrogen species in vitro. lktlabs.com However, it has been noted that at a concentration of 0.25 mM, tolmetin does not attenuate lipid peroxidation in rat brain homogenate. medchemexpress.com

In Vivo Animal Models of Inflammation

Experimentally Induced Polyarthritis Models in Rats

Animal studies have shown that tolmetin sodium possesses anti-inflammatory, analgesic, and antipyretic activity. drugs.comfda.gov In rat models, tolmetin has been shown to prevent the development of experimentally induced polyarthritis. drugs.comfda.gov The glycine (B1666218) amide of tolmetin, acting as a prodrug, was found to be more potent than tolmetin sodium in inhibiting the development of adjuvant arthritis in female Lewis rats. nih.gov This was demonstrated by the inhibition of paw swelling and a reduction in the degenerative bone changes associated with this animal model of rheumatoid arthritis. nih.gov

Reduction of Established Inflammation Studies

Tolmetin has demonstrated efficacy in reducing established inflammation in animal models. drugs.comfda.gov Studies in rats with inflamed paws showed a marked localization of the drug in the inflamed tissue after oral administration. nih.gov The concentration of tolmetin was significantly greater in inflamed paws compared to non-inflamed paws. nih.gov For instance, three hours after administration, the concentration in the inflamed paw was 30.5 micrograms/g, while in the non-inflamed paw it was 14.9 micrograms/g. nih.gov Furthermore, a prodrug of tolmetin, the glycine amide of tolmetin sodium, was also effective in diminishing established adjuvant arthritis in rats. nih.gov

Table 2: Tolmetin Concentration in Rat Paws 3 Hours After Oral Administration

| Tissue | Concentration (micrograms/g) |

|---|---|

| Inflamed Paw | 30.5 nih.gov |

| Non-inflamed Paw | 14.9 nih.gov |

Antinociceptive Effect in Uric Acid-Induced Arthritis Models in Rats

The analgesic properties of tolmetin sodium have been investigated in various rat models of pain. In the acetic acid writhing test, a model of visceral pain, tolmetin sodium demonstrated a potent anti-writhing effect, suggesting a peripheral analgesic mechanism. nih.gov When administered intraperitoneally, a significant amount of tolmetin was found in the peritoneal exudate, which correlated with its anti-writhing activity. nih.gov While direct studies on uric acid-induced arthritis in rats were not prevalent in the search results, the established analgesic and anti-inflammatory properties in other models of arthritis and pain are indicative of its potential efficacy in this condition as well. nih.gov

Immunomodulatory Effects on Leukocyte Function in Animal Models

Tolmetin sodium dihydrate, a non-steroidal anti-inflammatory drug (NSAID), has been the subject of preclinical investigations to elucidate its effects on the cellular components of the immune system. Studies in animal models, specifically rats, have focused on the drug's capacity to modulate the function of leukocytes, particularly those residing in the peritoneal cavity. These investigations are crucial for understanding the broader pharmacological profile of tolmetin beyond its primary anti-inflammatory action of prostaglandin synthesis inhibition. Research indicates that tolmetin can influence various leukocyte activities, including the function of macrophages, the release of reactive oxygen species, and phagocytosis. nih.gov

In animal models, the administration of tolmetin sodium dihydrate has been shown to modulate the activity of peritoneal macrophages. nih.gov These cells are critical mediators of both innate and adaptive immunity within the peritoneal cavity. Studies involving the intraperitoneal injection of tolmetin in rats have demonstrated that the drug can alter macrophage functions. This modulation is thought to be linked to the inhibition of arachidonic acid metabolism, which in turn affects the production of prostaglandins (B1171923) that regulate macrophage activities. nih.gov The research has examined the effects on both resident peritoneal cells in normal animals and leukocytes recruited to the peritoneum following surgical procedures. nih.gov The findings suggest that by suppressing prostaglandin synthesis, tolmetin can influence the functional responses of these vital immune cells. nih.gov

The effect of tolmetin sodium dihydrate on the release of superoxide (B77818) anions by peritoneal leukocytes has been investigated in rat models. nih.gov Superoxide anion is a key reactive oxygen species involved in the microbicidal activity of phagocytes. In non-surgical control animals, a single intraperitoneal administration of tolmetin led to an initial elevation in superoxide anion release 24 hours after treatment. nih.gov However, this was followed by a period of suppression at days 5 and 7 post-treatment, with levels returning to control by day 14. nih.gov

In a postsurgical context, where peritoneal surgery was performed, the intraoperative administration of tolmetin resulted in a different pattern of response. A significant elevation in superoxide anion release was observed at days 3 and 5 following the surgery and drug administration. nih.gov This suggests that the inflammatory state of the tissue, in this case induced by surgery, can alter the modulatory effects of tolmetin on leukocyte superoxide anion production.

Table 1: Effect of Tolmetin on Superoxide Anion Release in Peritoneal Leukocytes (Non-Surgical Rats)

| Time Point | Effect on Superoxide Anion Release |

|---|---|

| 24 hours | Elevated |

| Day 5 | Suppressed |

| Day 7 | Suppressed |

Table 2: Effect of Intraoperative Tolmetin on Superoxide Anion Release in Peritoneal Leukocytes (Postsurgical Rats)

| Time Point | Effect on Superoxide Anion Release |

|---|---|

| Day 3 | Significantly Elevated |

The phagocytic capability of peritoneal leukocytes following treatment with tolmetin sodium dihydrate has also been assessed in animal studies. nih.gov Phagocytosis is a fundamental process for clearing pathogens and cellular debris. In normal, non-surgical rats, intraperitoneal administration of tolmetin resulted in a transient decrease in the phagocytic capability of peritoneal leukocytes, observed 5 to 7 days after administration. nih.gov

Conversely, when tolmetin was administered intraoperatively during peritoneal surgery, it extended the period during which phagocytic capability was enhanced. nih.gov In these postsurgical animals, a significant elevation in phagocytosis was noted at days 7 and 14. nih.gov These findings indicate that tolmetin's influence on phagocytic activity is complex and dependent on the physiological context, specifically the presence or absence of a significant inflammatory event like surgery. nih.gov

Table 3: Effect of Tolmetin on Phagocytic Capability of Peritoneal Leukocytes (Non-Surgical Rats)

| Time Point | Effect on Phagocytic Capability |

|---|---|

| Day 5 | Transiently Decreased |

Table 4: Effect of Intraoperative Tolmetin on Phagocytic Capability of Peritoneal Leukocytes (Postsurgical Rats)

| Time Point | Effect on Phagocytic Capability |

|---|---|

| Day 7 | Significantly Elevated |

Cellular and Molecular Pharmacology of Tolmetin Derivatives in Non Inflammatory Contexts

Antiproliferative Activity in Cancer Cell Lines (e.g., HL-60, HCT-15, UO-31)

Novel synthesized derivatives of tolmetin (B1215870) have demonstrated notable antiproliferative activity against a variety of human tumor cell lines. nih.govnih.gov In particular, the cytotoxic effects of several tolmetin hydrazone derivatives were evaluated. Among these, compounds identified as 5b and 5c were found to be the most active. nih.govtandfonline.com Their efficacy was specifically tested against human leukemia (HL-60), colon cancer (HCT-15), and renal cancer (UO-31) cell lines. nih.govresearchgate.net

Compound 5b emerged as the most potent derivative, exhibiting significant growth inhibition across all three cell lines. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound. The IC₅₀ values for compound 5b were 10.32 µM for HL-60 cells, 6.62 µM for HCT-15 cells, and 7.69 µM for UO-31 cells. nih.govnih.govtandfonline.com These findings highlight the broad-spectrum antiproliferative potential of this tolmetin derivative.

| Cancer Cell Line | Cell Type | IC₅₀ Value (µM) |

|---|---|---|

| HL-60 | Leukemia | 10.32 ± 0.55 |

| HCT-15 | Colon | 6.62 ± 0.35 |

| UO-31 | Renal | 7.69 ± 0.41 |

Apoptosis Induction Pathways

Beyond inhibiting proliferation, certain tolmetin derivatives actively induce programmed cell death, or apoptosis, in cancer cells. tandfonline.comtandfonline.com The induction of apoptosis is a highly sought-after characteristic for anticancer agents as it allows for the elimination of malignant cells. nih.gov

Studies on the HCT-15 colon cancer cell line revealed that treatment with compound 5b led to a remarkable 52.72-fold increase in apoptosis compared to untreated cells. nih.govnih.govtandfonline.com This potent pro-apoptotic effect suggests that the compound engages with critical molecular pathways that govern cell survival and death. ijpras.com

The apoptotic activity of tolmetin derivatives has been shown to proceed through a caspase-dependent pathway. tandfonline.comijpras.com Caspases are a family of protease enzymes that are central to the execution of apoptosis. nih.govnih.gov The activation of these enzymes occurs in a cascade, where initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3). nih.gov

In HCT-15 cells treated with compound 5b, a significant increase in the levels of key apoptotic caspases was observed. nih.govtandfonline.com Specifically, the levels of caspase-3, caspase-8, and caspase-9 were elevated by 7.808-fold, 1.867-fold, and 7.622-fold, respectively. nih.govnih.govtandfonline.com The activation of caspase-8 and caspase-9 indicates the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, respectively, while the substantial activation of the executioner caspase-3 confirms the commitment of the cell to apoptosis. tandfonline.comnih.gov

| Caspase | Type | Fold Increase |

|---|---|---|

| Caspase-3 | Executioner | 7.808 |

| Caspase-8 | Initiator (Extrinsic) | 1.867 |

| Caspase-9 | Initiator (Intrinsic) | 7.622 |

Cell Cycle Progression Analysis (e.g., G0/G1 Phase Arrest)

In addition to inducing apoptosis, tolmetin derivatives can interfere with the cancer cell cycle, a fundamental process for cell growth and division. nih.govnih.gov By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from replicating.

Analysis of HCT-15 colon cancer cells treated with compound 5b at its IC₅₀ concentration revealed a significant impact on cell cycle progression. tandfonline.com The study showed that the compound caused the cells to arrest in the G0/G1 phase of the cell cycle. nih.govnih.govtandfonline.com This arrest prevents the cells from entering the S phase, where DNA synthesis occurs, and subsequently the M phase, where cell division takes place, thereby effectively stopping the proliferation of the tumor cell population. tandfonline.com

Anti-angiogenic Properties (e.g., HUVEC Migration Inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. researchgate.netnih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. taylorandfrancis.com

The anti-angiogenic potential of tolmetin derivatives has been investigated using Human Umbilical Vein Endothelial Cells (HUVECs), which are a standard model for studying blood vessel formation. nih.govmdpi.com Research demonstrated that compound 5b significantly reduced the migration potential of HUVECs. nih.govresearchgate.net In a wound healing assay, a common method to study cell migration, compound 5b caused a profound reduction in the closure of the wound pattern after 72 hours, indicating potent inhibition of endothelial cell migration, a crucial step in angiogenesis. nih.govnih.gov

Kinase Inhibitory Activity (e.g., VEGFR-2 Inhibition)

The molecular mechanism underlying the anti-angiogenic effects of certain tolmetin derivatives has been linked to their ability to inhibit specific protein kinases. nih.govresearchgate.net Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key kinase that plays a pivotal role in mediating angiogenesis. nih.govresearchgate.net

Compound 5b was identified as a potent inhibitor of VEGFR-2. nih.govnih.gov It displayed high inhibitory activity against this kinase, with an IC₅₀ value of 0.20 µM. nih.govtandfonline.comresearchgate.net By targeting the VEGFR-2 signaling pathway, this tolmetin derivative can effectively block the signals that promote the growth and migration of endothelial cells, thus explaining its observed anti-angiogenic properties. nih.govtandfonline.com

Prodrug Strategies for Tolmetin

Design Principles for Tolmetin (B1215870) Prodrugs

The primary design principle behind tolmetin prodrugs is the temporary masking of the free carboxylic acid group. This functional group is believed to be a major contributor to the direct irritation of the gastric mucosa, a common side effect of many NSAIDs. By converting the carboxylic acid into an ester or amide, the prodrug becomes less acidic and is less likely to cause local irritation in the stomach. europeanreview.orgsemanticscholar.org

The ideal prodrug is designed to be stable in the acidic environment of the stomach but to be readily absorbed and then hydrolyzed in the systemic circulation or at a specific target site to release the active tolmetin. This strategy aims to minimize the direct contact of the acidic drug with the GI lining, thereby improving its tolerability. europeanreview.orgnih.gov Another key principle is to modify the pharmacokinetic profile of tolmetin to provide sustained release, which can lead to prolonged therapeutic effects and potentially a reduced dosing frequency.

Specific Prodrug Examples and Their Bioactivation Mechanisms

Two notable examples of tolmetin prodrugs are Tolmetin Glycine (B1666218) Prodrug and Amtolmetin Guacil. These compounds illustrate different approaches to masking the carboxylic acid group and achieving improved therapeutic profiles.

The glycine amide of tolmetin sodium, also known as tolmetin glycine amide (TGA), is a prodrug where the carboxylic acid group of tolmetin is linked to the amino acid glycine via an amide bond. This modification renders the molecule less acidic. nih.gov

The bioactivation of this prodrug occurs through enzymatic hydrolysis. After absorption, the amide bond is cleaved by enzymes in the body, releasing active tolmetin and glycine, a naturally occurring amino acid. nih.gov Pharmacokinetic studies in rats have shown that the tolmetin glycine prodrug is completely absorbed and subsequently hydrolyzed to tolmetin. nih.gov This enzymatic conversion results in a modified pharmacokinetic profile compared to the parent drug. nih.gov

Amtolmetin guacil is a more complex prodrug of tolmetin, synthesized by linking tolmetin to glycine and guaiacol (B22219) (2-methoxyphenol). nih.gov This non-acidic prodrug was designed to have both anti-inflammatory and gastroprotective properties. nih.gov

The metabolism and bioactivation of amtolmetin guacil have been found to be species-dependent. In rats, amtolmetin guacil is metabolized to form tolmetin and another metabolite, MED5. nih.gov However, in humans, the metabolic pathway is different. In fresh human plasma and liver microsomes, amtolmetin guacil is rapidly converted into two main metabolites, MED5 and MED5 methyl ester, with very low levels of intact tolmetin being produced. nih.gov This significant species difference in metabolism is a critical factor in its clinical effects. nih.gov

| Species | Primary Metabolites | Yield of Tolmetin |

|---|---|---|

| Rat | MED5 (predominant), Tolmetin | Significant |

| Human | MED5, MED5 methyl ester | Low |

Pharmacokinetic Implications of Prodrug Design (e.g., Improved Absorption, Decreased Presystemic Metabolism)

The design of tolmetin prodrugs has significant implications for their pharmacokinetic profiles, leading to improved absorption and altered metabolism.

The Tolmetin Glycine Prodrug, for instance, demonstrates how modifying the parent drug can alter its absorption and disposition. Pharmacokinetic analyses have revealed that while the prodrug is fully absorbed, its hydrolysis to tolmetin results in lower peak plasma concentrations (Cmax) of the active drug compared to an equivalent dose of tolmetin sodium. nih.gov However, the plasma concentrations of tolmetin are sustained for a longer period, which may contribute to an apparent increase in potency and a prolonged duration of action. nih.gov This sustained release can also contribute to a reduction in the peak-related side effects.

Amtolmetin guacil's design as a non-acidic prodrug contributes to its improved gastrointestinal safety profile. nih.govnih.gov Clinical studies have shown that amtolmetin guacyl has a significantly lower incidence of severe GI adverse events, such as duodenal ulcers, compared to other NSAIDs. nih.gov Its gastroprotective effects are also attributed to the release of guaiacol, which has its own beneficial properties on the gastric mucosa. nih.gov The prodrug strategy can also be designed to reduce presystemic metabolism, where the prodrug is intended to bypass metabolic sites like the intestinal wall or the liver intact, and then release the active drug upon reaching the systemic circulation. researchgate.net

| Pharmacokinetic Parameter | Tolmetin Sodium | Tolmetin Glycine Prodrug |

|---|---|---|

| Peak Plasma Concentration (Cmax) of Tolmetin | Higher | Lower |

| Time to Peak Concentration (Tmax) of Tolmetin | Shorter | Longer |

| Duration of Tolmetin Plasma Concentration | Shorter | Sustained for a longer period |

Advanced Drug Delivery Systems Research for Tolmetin Sodium Dihydrate

Mucosal Delivery Systems

Mucosal delivery systems for tolmetin (B1215870) sodium dihydrate have been investigated to bypass the gastrointestinal tract, thereby reducing potential side effects and avoiding first-pass metabolism. researchgate.netnih.gov Research has centered on rectal formulations that offer both local and systemic effects.

Rectal Mucoadhesive Hydrogels (e.g., Polymer Matrix Studies)

The development of rectal mucoadhesive hydrogels for tolmetin sodium has been a significant area of research. nih.govpharmaexcipients.com The primary objective is to create formulations that can prolong the drug's duration of action and increase its bioavailability. nih.govpharmaexcipients.com

Studies have explored various polymers to form the hydrogel matrix, including hydroxypropylmethyl cellulose (B213188), hydroxylethyl cellulose, carboxymethyl cellulose (CMC), and sodium alginate. nih.govpharmaexcipients.com These polymers are evaluated for their effects on the physicochemical properties of the hydrogel, such as pH, gel strength, viscosity, and mucoadhesion. nih.govpharmaexcipients.com For instance, hydrogel formulations have been developed with a pH range of 6.64–7.75, which is suitable for rectal application and minimizes the risk of tissue irritation. nih.govpharmaexcipients.com The gel strength, a measure of the consistency and residence time of the gel, has been reported to range from 15.5 to 65.29 seconds. nih.govpharmaexcipients.com

In vitro drug release studies have demonstrated a controlled-release pattern for tolmetin sodium from these hydrogels, with 72–92.6% of the drug being released over 8 hours. nih.govpharmaexcipients.com Kinetic analysis of the release data suggests that the drug release primarily follows a diffusion-controlled mechanism. nih.govpharmaexcipients.com Stability studies have indicated that most hydrogel formulations, with the exception of those based on sodium alginate, remain stable over time. nih.govpharmaexcipients.com

One notable study identified a hydrogel formulation containing 2% w/w carboxymethyl cellulose as optimal based on its in vitro release profile, rheological properties, and shelf life. nih.govpharmaexcipients.com Further in vivo studies with this formulation showed a relative bioavailability of 357.93% compared to commercially available oral capsules, indicating a significant enhancement in drug absorption. nih.govpharmaexcipients.com

Below is a table summarizing the properties of different rectal mucoadhesive hydrogel formulations for Tolmetin Sodium.

| Polymer Used | Concentration (% w/w) | pH | Gel Strength (s) | In Vitro Drug Release after 8h (%) |

| Hydroxypropylmethyl Cellulose | Various | 6.64 - 7.75 | 15.5 - 65.29 | 72 - 92.6 |

| Hydroxylethyl Cellulose | Various | 6.64 - 7.75 | 15.5 - 65.29 | 72 - 92.6 |

| Carboxymethyl Cellulose | 2 | 6.64 - 7.75 | 15.5 - 65.29 | 72 - 92.6 |

| Sodium Alginate | Various | 6.64 - 7.75 | 15.5 - 65.29 | 72 - 92.6 |

Thermo-sensitive Mucoadhesive Liquid Suppositories

Thermo-sensitive mucoadhesive liquid suppositories represent an innovative approach to rectal drug delivery for tolmetin sodium. researchgate.netnih.govnih.gov These formulations are liquid at room temperature and transform into a gel at body temperature, which enhances patient comfort and compliance. researchgate.netnih.govsemanticscholar.org This in-situ gelling property also ensures that the formulation remains in the upper part of the rectum, avoiding leakage. nih.gov

Research in this area has focused on Poloxamer-based systems, specifically combinations of Poloxamer 407 (P407) and Poloxamer 188 (P188), often with the addition of a mucoadhesive polymer like methylcellulose (B11928114) (MC). researchgate.netnih.gov An optimized formulation was identified as consisting of P407/P188/MC in a 21/9/0.5% w/w ratio. researchgate.netnih.gov This formulation exhibited a gelation temperature of approximately 32.90°C, a gel strength of 21.35 seconds, and a rectal retention force of 24.25 x 10² dyne/cm². researchgate.netnih.gov

Pharmacokinetic studies of this optimized liquid suppository revealed a 4.6-fold increase in bioavailability compared to oral capsules of tolmetin sodium. researchgate.netnih.gov Histological evaluations confirmed that the formulation did not cause any morphological damage to the rectal tissues, highlighting its safety for rectal administration. researchgate.netnih.gov

The following table presents the key characteristics of an optimized thermo-sensitive mucoadhesive liquid suppository for Tolmetin Sodium.

| Component | Concentration (% w/w) | Gelation Temperature (°C) | Gel Strength (s) | Rectal Retention Force (dyne/cm²) |

| Poloxamer 407 | 21 | ~32.90 | 21.35 | 24.25 x 10² |

| Poloxamer 188 | 9 | ~32.90 | 21.35 | 24.25 x 10² |

| Methylcellulose | 0.5 | ~32.90 | 21.35 | 24.25 x 10² |

Oral Fast Dissolving Formulations

To address the delayed onset of action associated with conventional oral dosage forms of tolmetin sodium due to slow absorption from the gastrointestinal tract, research has been directed towards the development of fast-dissolving tablets (FDTs). researchgate.netmdpi.comnih.govnih.gov The goal of FDTs is to enhance the drug's bioavailability through pre-gastric absorption. researchgate.netmdpi.comnih.govnih.gov

Optimization Strategies (e.g., Box-Behnken Design, Response Surface Methodology)

The formulation of tolmetin sodium FDTs has been optimized using statistical experimental designs, such as the Box-Behnken design and response surface methodology. researchgate.netmdpi.comnih.govnih.gov These methodologies allow for a systematic investigation of the influence of various formulation and process variables on the final tablet properties. researchgate.netmdpi.comnih.govnih.gov

In these studies, the independent variables typically include the concentrations of super-disintegrants and sublimating agents. mdpi.comnih.gov The dependent variables, or responses, that are measured include friability, disintegration time, wetting time, and the percentage of drug released after a specific time (e.g., 10 minutes). mdpi.comnih.gov The Box-Behnken design is a three-factor, three-level design that is considered a suitable tool for optimizing and analyzing the effects of these components in the FDT formulation. researchgate.netnih.gov

The results from these optimization studies have led to the development of FDTs with desirable characteristics, such as low friability, rapid disintegration and wetting times, and fast drug dissolution. researchgate.netmdpi.comnih.gov

Role of Super-disintegrants and Sublimating Agents in Tablet Design

The rapid disintegration of FDTs is crucial for their performance and is achieved through the incorporation of super-disintegrants and sublimating agents. mdpi.comnih.gov

Super-disintegrants , such as crospovidone and croscarmellose sodium, are key components that promote the rapid breakup of the tablet into smaller particles when it comes in contact with saliva. researchgate.netmdpi.comnih.govnih.gov This increases the surface area available for dissolution and subsequent absorption.

Sublimating agents , like camphor, are incorporated into the tablet formulation and are later removed through sublimation. mdpi.comnih.gov This process creates a porous structure within the tablet, which facilitates rapid water penetration and disintegration. mdpi.comnih.gov

The combination of super-disintegrants and sublimating agents in tolmetin sodium FDTs, prepared by the direct compression method, has been shown to result in tablets with good friability, disintegration time, and drug release profiles. researchgate.netmdpi.comnih.govnih.gov In vivo studies in rats have demonstrated a significant increase in the bioavailability and anti-inflammatory efficacy of the optimized FDT formulation, as evidenced by a considerable reduction in paw edema. researchgate.netnih.gov

The table below outlines the key components and their roles in the design of Tolmetin Sodium fast-dissolving tablets.

| Component | Example(s) | Role in Formulation |

| Super-disintegrant | Crospovidone, Croscarmellose Sodium | Promotes rapid tablet breakup in saliva. |

| Sublimating Agent | Camphor | Creates a porous tablet structure for faster water penetration. |

Topical Formulations

Topical delivery of tolmetin sodium is being explored as a means to provide localized anti-inflammatory effects while minimizing systemic side effects associated with oral administration, such as gastrointestinal ulcers. Research has focused on developing gel formulations that can effectively deliver the drug through the skin.

The release of tolmetin sodium from topical gels is influenced by the type of gel base used. Studies have compared various bases, including cellulose derivatives (e.g., methylcellulose, hydroxypropyl methylcellulose, carboxymethyl cellulose Na), carbopol bases, and pluronic bases. Among the cellulose derivatives, hydroxypropyl methylcellulose (HPMC) has been shown to provide a high release rate of tolmetin sodium, whereas methylcellulose resulted in a lower release rate.

The activity of the drug in a topical formulation with a carbomer base has been found to be the highest compared to an HPMC base. To further enhance the release rate and, consequently, the drug's potency and bioavailability, the use of synergistic polymers has been investigated. For instance, the addition of propylene (B89431) glycol and oleic acid to a carbomer 940 base has been shown to increase the release of tolmetin sodium. When different concentrations of oleic acid (5%, 10%, and 15%) were compared, the 10% concentration yielded the highest drug release.

The following table summarizes the effect of different gel bases on the release of Tolmetin Sodium.

| Gel Base Type | Specific Polymer | Effect on Drug Release |

| Cellulose Derivatives | Hydroxypropyl Methylcellulose (HPMC) | High release rate |

| Methylcellulose | Low release rate | |

| Carbomer Bases | Carbomer 940 | Highest activity and release |

| Pluronic Bases | Not specified | Investigated as a potential base |

Gel-Based Systems with Synergistic Polymers